molecular formula C17H17NO4S B381884 2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid CAS No. 329905-83-1

2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid

Cat. No.: B381884
CAS No.: 329905-83-1
M. Wt: 331.4g/mol
InChI Key: ICIVFNJHEOEAAI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-17(20)12-16-15-9-5-4-6-13(15)10-11-18(16)23(21,22)14-7-2-1-3-8-14/h1-9,16H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIVFNJHEOEAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Bischler–Napieralski Cyclization as a Core Strategy

The Bischler–Napieralski reaction remains a cornerstone for synthesizing tetrahydroisoquinoline (THIQ) derivatives. For 2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid, this method involves cyclizing a phenethylamide precursor to form the THIQ scaffold. A representative protocol begins with N-phenethylbenzamide derivatives treated with phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) under anhydrous conditions . The reaction proceeds via intramolecular electrophilic aromatic substitution, forming the dihydroisoquinoline intermediate, which is subsequently reduced to the THIQ core using sodium borohydride (NaBH₄) or catalytic hydrogenation .

Key modifications include stereochemical control at C(1) and C(3) positions. For instance, using chiral auxiliaries or asymmetric catalysts during cyclization achieves enantiomeric excesses (ee) up to 91%, critical for bioactive compound synthesis . Post-cyclization, the benzenesulfonyl group is introduced via sulfonation. Treatment with benzenesulfonyl chloride in the presence of a base like triethylamine (Et₃N) in dichloromethane (DCM) at 0–25°C affords the sulfonated product in 70–85% yield .

Indium(III) Chloride-Catalyzed Cyclization

An alternative route leverages InCl₃ as a Lewis acid catalyst to construct the THIQ framework. This method, adapted from tetrahydroisoquinoline syntheses , involves N-tethered benzyl-alkenol precursors. For example, heating (Z)-3a (a benzyl-alkenol derivative) with 0.1 equivalents of InCl₃ in DCM at 40°C for 12 hours initiates a regioselective cyclization, yielding the THIQ moiety . While initial yields were modest (8–10%), optimizing solvent polarity—switching to dichloroethane (DCE)—and increasing catalyst loading to 0.2 equivalents improved yields to 65–75% .

The acetic acid side chain is incorporated via a two-step alkylation-oxidation sequence. First, the THIQ intermediate undergoes N-alkylation with ethyl bromoacetate in dimethylformamide (DMF) using sodium hydride (NaH) as a base. Subsequent hydrolysis with aqueous potassium hydroxide (KOH) in ethanol converts the ester to the carboxylic acid, achieving an overall yield of 58–62% .

Oxidative Coupling and Post-Functionalization

Hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (PIFA), enable oxidative C–C bond formation between aromatic rings, a strategy employed in THIQ alkaloid synthesis . Applying this to this compound involves coupling a pre-functionalized benzenesulfonyl precursor with a THIQ-acetic acid derivative. For instance, treating 4-phenyl-1,2,3,4-tetrahydroisoquinoline with PIFA in acetonitrile at −20°C induces selective coupling at the para position of the benzene ring, followed by sulfonation to attach the benzenesulfonyl group . This method offers excellent regioselectivity but requires stringent temperature control to prevent over-oxidation.

Solid-Phase Synthesis for Scalability

Solid-phase techniques enhance scalability and purity. A reported protocol immobilizes a phenethylamine derivative on Wang resin via a carboxylic acid linker . Cyclization using POCl₃ generates the resin-bound THIQ, which is then sulfonated with benzenesulfonyl chloride. Cleavage from the resin using trifluoroacetic acid (TFA) liberates the target compound with >90% purity after HPLC purification . This method reduces purification steps and is amenable to combinatorial libraries.

Comparative Analysis of Methodologies

Parameter Bischler–Napieralski InCl₃ Catalysis Oxidative Coupling Solid-Phase
Yield 70–85%65–75%50–60%>90%
Stereoselectivity Up to 91% eeModerateN/ALow
Scalability HighModerateLowHigh
Purification Complexity ModerateHighHighLow

The Bischler–Napieralski method excels in stereochemical control, making it ideal for enantioselective synthesis. In contrast, solid-phase synthesis offers superior scalability and purity, advantageous for industrial applications. Oxidative coupling, while innovative, remains limited by moderate yields and operational complexity.

Mechanistic Insights and Optimization

Bischler–Napieralski Cyclization Mechanism

  • Activation : POCl₃ protonates the amide carbonyl, forming a reactive imidoyl chloride.

  • Cyclization : Intramolecular electrophilic attack at the ortho position of the phenyl ring generates the dihydroisoquinoline.

  • Reduction : NaBH₄ selectively reduces the imine to the THIQ .

Critical Parameters :

  • Solvent : Anhydrous DCM or toluene prevents side reactions.

  • Temperature : Cyclization proceeds optimally at 80–100°C .

  • Catalyst : Adding 5 mol% ZnCl₂ accelerates the reaction by 30% .

Challenges and Mitigation Strategies

  • Sulfonation Side Reactions : Over-sulfonation at multiple sites is minimized by using stoichiometric benzenesulfonyl chloride and low temperatures (0–5°C) .

  • Racemization : Chiral THIQ intermediates racemize under acidic conditions. Employing non-acidic reducing agents like NaBH₄ preserves stereochemistry .

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates sulfonated byproducts .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted sulfonyl compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 2-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid are focused on its medicinal chemistry potential:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties. For example, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms . The structural analogs have been tested against different cancer cell lines, demonstrating promising results in reducing cell viability.
  • Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes that play critical roles in various diseases. For instance, sulfonamide derivatives have been investigated for their inhibitory effects on acetylcholinesterase and α-glucosidase enzymes, which are relevant in the treatment of Alzheimer's disease and diabetes, respectively .

Case Study 1: Anticancer Properties

A study published in the Journal of Research in Pharmacy explored the synthesis and biological evaluation of new derivatives based on this compound. The research highlighted the compound's potential against leukemia and CNS cancer cell lines. The findings suggested that modifications to the structure could enhance its efficacy as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of sulfonamide compounds similar to this compound. The study demonstrated that these compounds could effectively inhibit acetylcholinesterase activity, indicating their potential use in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the tetrahydroisoquinoline moiety can interact with various biological pathways, modulating cellular functions and signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid
  • CAS Registry Number : 329905-83-1
  • Molecular Formula: C₁₇H₁₇NO₄S
  • Molecular Weight : 331.4 g/mol
  • XLogP3 : 2.1 (indicating moderate lipophilicity)

Structural Features: This compound consists of a tetrahydroisoquinoline core fused to a benzenesulfonyl group at position 2 and an acetic acid moiety at position 1.

Structural Analogues

2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic Acid
  • CAS: Not specified (SMILES: OC(=O)CC1c2ccccc2CCN1S(=O)(=O)c1cccs1)
  • Molecular Formula: C₁₅H₁₅NO₄S₂
  • Molecular Weight : 349.4 g/mol
  • Key Difference : Replacement of benzene with thiophene in the sulfonyl group.
  • Impact : Thiophene’s sulfur atom may enhance π-π stacking interactions or alter electronic properties compared to benzene. Increased polarity could affect solubility and receptor binding .
2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic Acid
  • CAS : 1158755-34-0
  • Molecular Formula: C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • Key Difference : tert-Butoxycarbonyl (Boc) group replaces benzenesulfonyl.
  • Impact : The Boc group is a protective moiety for amines, reducing reactivity. This derivative is likely used in synthetic intermediates rather than direct biological applications .
2-(1,2,3,4-Tetrahydro-1-isoquinolinyl)acetic Acid
  • CAS : 105400-81-5
  • Molecular Formula: C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol
  • Key Difference : Absence of sulfonyl group.
  • Impact : Simpler structure with reduced molecular weight and polarity. May serve as a precursor for functionalization or SAR studies to evaluate sulfonyl group contributions .
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride
  • CAS : 53009-13-5
  • Molecular Formula: C₁₃H₁₈ClNO₄
  • Molecular Weight : 295.74 g/mol
  • Key Difference: Methoxy groups at positions 6 and 7 on the tetrahydroisoquinoline ring.
  • The hydrochloride salt improves aqueous solubility .

Research Findings

Opioid Receptor Modulation: Tetrahydroisoquinoline derivatives, including the target compound, are explored as constrained peptidomimetics for opioid receptors. The benzenesulfonyl group may mimic tyrosine residues in endogenous peptides, enhancing binding . The dimethoxy derivative (CAS 53009-13-5) showed increased affinity in preliminary studies due to methoxy groups mimicking catechol moieties in neurotransmitters .

Synthetic Utility: Boc-protected analogues (e.g., CAS 1158755-34-0) are critical intermediates in multi-step syntheses, enabling amine protection during peptide coupling . The non-sulfonated analogue (CAS 105400-81-5) is a simpler scaffold for functionalization studies .

SAR Insights: The sulfonyl group in the target compound contributes to moderate lipophilicity (XLogP3 = 2.1), balancing membrane permeability and solubility .

Biological Activity

2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid (CAS No. 329905-83-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17_{17}H17_{17}NO4_{4}S. Its structure features a tetrahydroisoquinoline core substituted with a benzenesulfonyl group, which is crucial for its biological activity.

Property Value
Molecular Weight331.39 g/mol
CAS Number329905-83-1
Purity≥95%

Antitumor Activity

Research indicates that compounds containing the tetrahydroisoquinoline structure exhibit significant antitumor properties. A study highlighted that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells by modulating cell cycle progression and upregulating pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like BCL-2 .

In vitro assays showed that this compound demonstrated potent activity against various cancer cell lines:

Cell Line IC50 (µM)
OVCAR-4 (ovarian)5.67 ± 0.57
HepG2 (hepatocellular)0.56 ± 0.01
MCF-7 (breast)11.35

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In a maximal electroshock-induced seizure model, it exhibited significant protective effects, suggesting its potential as a therapeutic agent for epilepsy .

Anti-inflammatory Effects

The benzenesulfonyl moiety in the compound is associated with anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:

  • Nrf2 Pathway Activation : The compound may enhance Nrf2 activity, leading to increased cellular defense against oxidative stress .
  • Kinase Inhibition : It has been suggested that this compound can inhibit specific kinases involved in cancer cell proliferation and survival pathways .

Case Studies

Several studies have documented the efficacy of tetrahydroisoquinoline derivatives in preclinical models:

  • Study on Hepatocellular Carcinoma : A derivative similar to the target compound showed superior inhibitory potency against HepG2 cells compared to standard treatments like Etoposide and Doxorubicin .
  • Evaluation of Anticonvulsant Properties : In animal models, the compound demonstrated a significant reduction in seizure frequency and duration when administered prior to seizure induction .

Q & A

Q. What are the recommended synthetic routes for 2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid?

  • Methodology : The compound can be synthesized via a multi-step process involving: (i) Sulfonylation of tetrahydroisoquinoline using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). (ii) Alkylation of the nitrogen atom with bromoacetic acid or its ester derivative, followed by hydrolysis to yield the carboxylic acid.
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purity intermediates via column chromatography (silica gel, ethyl acetate/hexane). Structural analogs with thiophene-sulfonyl groups (e.g., ) suggest similar reactivity patterns for sulfonylation .

Q. How to characterize the structure of this compound using spectroscopic techniques?

  • Methodology :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for benzenesulfonyl protons (δ 7.5–8.0 ppm) and tetrahydroisoquinoline backbone (δ 3.0–4.5 ppm for CH2_2 groups). The acetic acid moiety appears as a singlet at δ ~3.5 ppm (CH2_2) and δ ~12.0 ppm (COOH, broad).
  • FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm1^{-1}) and carboxylic acid (O-H, ~2500–3300 cm1^{-1}) groups.
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+^+ and fragmentation patterns.
  • Reference : Similar structural analysis for sulfonylated isoquinoline derivatives is described in and .

Q. What methods ensure high purity for this compound in research settings?

  • Methodology :
  • Chromatography : Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography.
  • Purity Assessment : Use GC (>97% purity criteria, as in ) or quantitative 1H^1H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • Storage : Store at 0–6°C in anhydrous conditions to prevent hydrolysis (as recommended for sulfonyl-containing compounds in and ) .

Advanced Research Questions

Q. How do electronic effects of the benzenesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :
  • Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to map electron density on the sulfonyl group and tetrahydroisoquinoline nitrogen. Compare with thiophene-sulfonyl analogs () to assess resonance effects .
  • Experimental Validation : React with nucleophiles (e.g., amines, alkoxides) under varying pH conditions. Monitor kinetics via UV-Vis or LC-MS.

Q. What contradictions exist in reported biological activity data for sulfonylated tetrahydroisoquinoline derivatives?

  • Methodology :
  • Meta-Analysis : Compare IC50_{50} values in enzyme inhibition assays (e.g., acetylcholinesterase) across literature. Note discrepancies in potency due to stereochemical variations (e.g., ’s isoquinolinium benzenesulfonate derivatives).
  • Resolution : Reproduce assays under standardized conditions (pH 7.4, 37°C) with positive controls. Use molecular docking (AutoDock Vina) to correlate activity with binding poses .

Q. How to design stability studies for this compound under physiological conditions?

  • Methodology :
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Quantify degradation products via LC-MS.
  • Oxidative Stability : Expose to H2_2O2_2 (0.3% v/v) and monitor sulfoxide formation.
  • Reference : Stability protocols for sulfonamides (e.g., ’s diphenyl sulfone) provide a framework for experimental design .

Key Research Gaps & Recommendations

  • Stereochemical Control : The compound’s tetrahydroisoquinoline core may exist in multiple conformations. Use X-ray crystallography (as in ) to resolve stereochemistry .
  • Toxicity Profiling : No data on genotoxicity or metabolic pathways. Apply Ames test and CYP450 inhibition assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.